Regioisomeric Differentiation: Meta-Substitution versus Ortho and Para Analogs in Cross-Coupling Accessibility
The meta-substitution pattern of Ethyl 3-(5-Oxazolyl)benzoate confers distinct steric and electronic properties compared to its ortho- and para-substituted regioisomers . The oxazole ring attached at the C3 position of the phenyl ring places the heterocycle in a spatial orientation that is neither adjacent to the ester functionality (as in the ortho isomer) nor directly opposite it (as in the para isomer), which influences the compound's utility in further derivatization reactions . This regioisomeric distinction is critical for researchers constructing specific molecular architectures, as the substitution pattern dictates both the vector of growth and the electronic communication between the oxazole and benzoate moieties .
| Evidence Dimension | Substitution Pattern and Positional Isomerism |
|---|---|
| Target Compound Data | Oxazole substituted at C3 (meta) position of benzoate ring; CAS 1261268-84-1 |
| Comparator Or Baseline | Ethyl 2-(5-Oxazolyl)benzoate (ortho; CAS 1186127-15-0); Ethyl 4-(5-Oxazolyl)benzoate (para; CAS 1261268-94-3) |
| Quantified Difference | Meta versus ortho versus para connectivity; distinct InChI Keys: UAWUYDWGOSIVAQ-UHFFFAOYSA-N (meta) vs. DMCXVEGHRQNRLG-UHFFFAOYSA-N (para) |
| Conditions | Structural identity verification via IUPAC nomenclature and InChI Key comparison |
Why This Matters
Selection of the correct regioisomer is essential for synthetic route planning, as meta-substituted biaryl systems exhibit different reactivity profiles in palladium-catalyzed cross-coupling reactions and distinct spatial orientation in target binding compared to ortho or para isomers.
